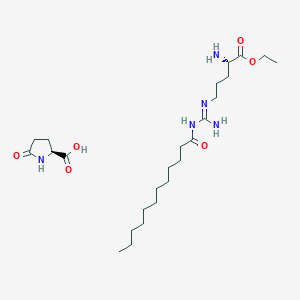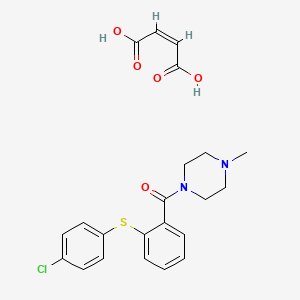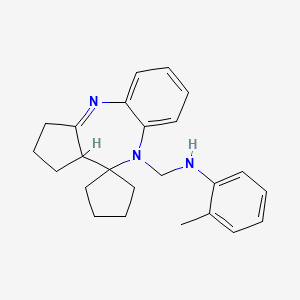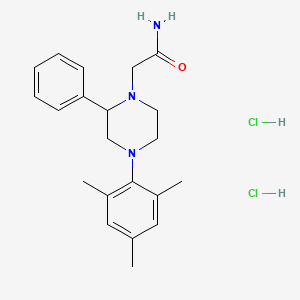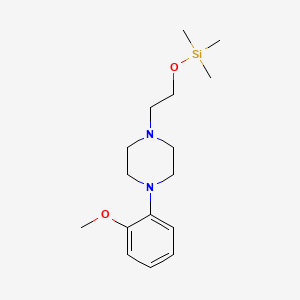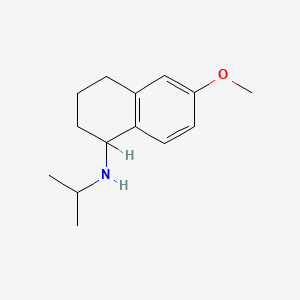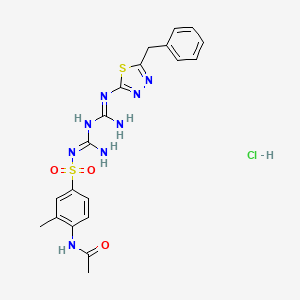
Stannane, triethyl((2-methyl-1-oxo-2-propenyl)oxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Stannane, triethyl((2-methyl-1-oxo-2-propenyl)oxy)- is an organotin compound characterized by the presence of a tin atom bonded to three ethyl groups and a (2-methyl-1-oxo-2-propenyl)oxy group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Stannane, triethyl((2-methyl-1-oxo-2-propenyl)oxy)- typically involves the reaction of triethylstannane with (2-methyl-1-oxo-2-propenyl)oxy compounds under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include toluene and dichloromethane, and the reaction is often catalyzed by a Lewis acid such as boron trifluoride etherate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as distillation and recrystallization. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Stannane, triethyl((2-methyl-1-oxo-2-propenyl)oxy)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into simpler organotin derivatives.
Substitution: The ethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like halogens or organolithium compounds facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of organotin compounds with different functional groups.
Aplicaciones Científicas De Investigación
Stannane, triethyl((2-methyl-1-oxo-2-propenyl)oxy)- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of polymers, coatings, and other materials.
Mecanismo De Acción
The mechanism by which Stannane, triethyl((2-methyl-1-oxo-2-propenyl)oxy)- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can form complexes with these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context and application of the compound.
Comparación Con Compuestos Similares
Similar Compounds
Stannane, tributyl((2-methyl-1-oxo-2-propenyl)oxy)-: Similar structure but with butyl groups instead of ethyl groups.
Stannane, trimethyl((2-methyl-1-oxo-2-propenyl)oxy)-: Contains methyl groups instead of ethyl groups.
Uniqueness
Stannane, triethyl((2-methyl-1-oxo-2-propenyl)oxy)- is unique due to its specific combination of ethyl groups and the (2-methyl-1-oxo-2-propenyl)oxy moiety. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
15238-97-8 |
|---|---|
Fórmula molecular |
C10H20O2Sn |
Peso molecular |
290.97 g/mol |
Nombre IUPAC |
triethylstannyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C4H6O2.3C2H5.Sn/c1-3(2)4(5)6;3*1-2;/h1H2,2H3,(H,5,6);3*1H2,2H3;/q;;;;+1/p-1 |
Clave InChI |
NAOJTQGBUVHQLM-UHFFFAOYSA-M |
SMILES canónico |
CC[Sn](CC)(CC)OC(=O)C(=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-bromo-1-[(4R,6S)-6-(fluoromethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]pyrimidine-2,4-dione](/img/structure/B12721273.png)

